![molecular formula C21H21ClN4O2S B2562217 2-(3-氯苯基)-N-(3-(甲硫基)苯基)-3-氧代-1,4,8-三氮杂螺[4.5]癸-1-烯-8-甲酰胺 CAS No. 1185052-25-8](/img/structure/B2562217.png)
2-(3-氯苯基)-N-(3-(甲硫基)苯基)-3-氧代-1,4,8-三氮杂螺[4.5]癸-1-烯-8-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a useful research compound. Its molecular formula is C21H21ClN4O2S and its molecular weight is 428.94. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗病毒应用
与所讨论的化学结构密切相关的螺噻唑烷酮衍生物的研究已证明具有显着的抗病毒活性。这些化合物已被合成和评估,显示出对甲型流感 A/H3N2 病毒和人类冠状病毒 229E 的有效抑制,表明这种支架具有开发新的抗病毒分子的潜力 (Çağla Begüm Apaydın, B. Loy, A. Stevaert, L. Naesens, 2020) (Apaydın 等人,2020)。
抗菌和抗生物膜特性
与所讨论的化合物具有结构相似性的硫脲衍生物已被合成并测试其抗菌活性。这些研究已显示出对细菌菌株(包括铜绿假单胞菌和金黄色葡萄球菌)的显着作用,突出了它们作为具有抗生物膜特性的新型抗菌剂的潜力 (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011) (Limban、Marutescu 和 Chifiriuc,2011)。
抗癌活性
同一化学家族中新衍生物的合成和生物学评估表明了潜在的抗结核和抗癌活性。具体来说,某些化合物已显示出抑制分枝杆菌生长并对各种癌细胞系具有细胞毒性作用,表明这些分子在癌症治疗中的前景 (Özlen Güzel, N. Terzioğlu, G. Çapan, A. Salman, 2006) (Güzel 等人,2006)。
开发抗糖尿病剂的潜力
对螺噻唑烷酮类似物的进一步研究发现了具有显着抗癌活性和潜在抗糖尿病特性的化合物。这些发现强调了这种化学支架的双重治疗潜力,为癌症和糖尿病的新型治疗方法的开发提供了有希望的途径 (E. M. Flefel, W. El-Sofany, R. A. Al-Harbi, M. El-Shahat, 2019) (Flefel 等人,2019)。
作用机制
Target of Action
The primary target of the compound 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4Similar compounds have been designed as atp mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (egfr) .
Mode of Action
The exact mode of action of 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4Similar compounds have been found to inhibit egfr, a tyrosine kinase . These compounds mimic ATP, the energy currency of the cell, and compete with it for binding to the kinase, thereby inhibiting its activity .
Biochemical Pathways
The specific biochemical pathways affected by 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4Inhibition of egfr can affect multiple downstream signaling pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4Similar compounds have been subjected to in silico admet studies to explore their drug-likeness properties .
Result of Action
The molecular and cellular effects of 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4Similar compounds have been found to exhibit antiproliferative activity against various human tumor cell lines . They can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
生化分析
Biochemical Properties
2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as tyrosine kinases, which are crucial in cell signaling pathways. The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and affecting downstream signaling processes .
Cellular Effects
The effects of 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death. Additionally, the compound affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation .
Molecular Mechanism
At the molecular level, 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. This inhibition can lead to changes in gene expression, as the compound affects transcription factors and other regulatory proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy. Long-term effects observed in in vitro and in vivo studies include sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and reduction of inflammation. At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolites and affect overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of 2-(3-chlorophenyl)-N-(3-(methylthio)phenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization affects its interactions with other biomolecules and its overall efficacy in biochemical reactions .
属性
IUPAC Name |
3-(3-chlorophenyl)-N-(3-methylsulfanylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-29-17-7-3-6-16(13-17)23-20(28)26-10-8-21(9-11-26)24-18(19(27)25-21)14-4-2-5-15(22)12-14/h2-7,12-13H,8-11H2,1H3,(H,23,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFYJDYSHTSDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-(2-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2562136.png)
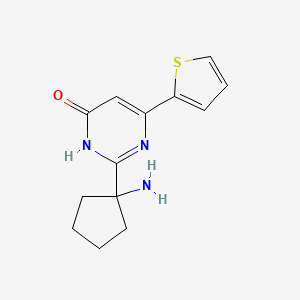
![(E)-1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2562139.png)
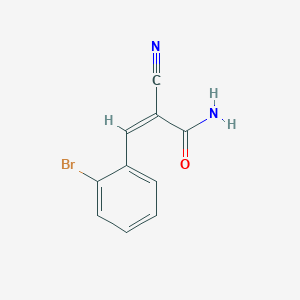
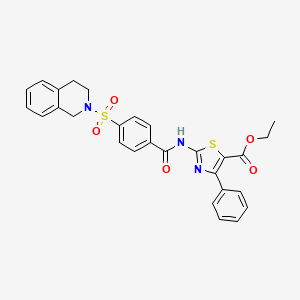
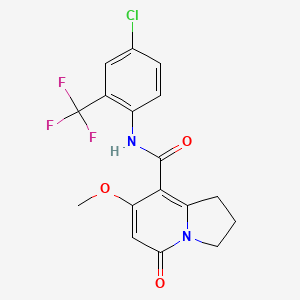
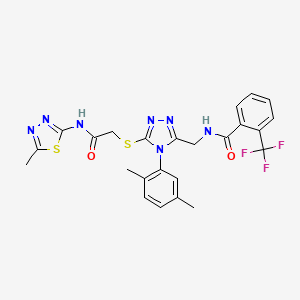
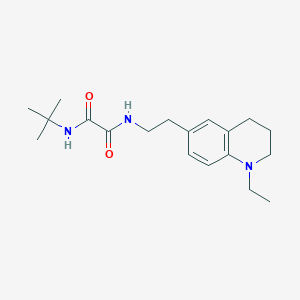
![3-[2-(Pyrrolidin-1-yl)ethyl]aniline](/img/structure/B2562152.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2562153.png)
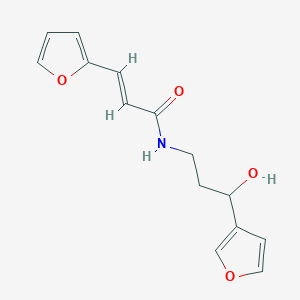
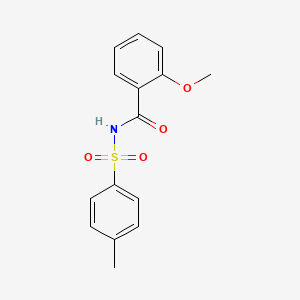
![2-({2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethyl}amino)-5-nitrobenzenecarboxylic acid](/img/structure/B2562157.png)
